Dicloxacillin sodium salt monohydrate
Description
Properties
CAS No. |
13412-64-1 |
|---|---|
Molecular Formula |
C19H19Cl2N3NaO6S |
Molecular Weight |
511.3 g/mol |
IUPAC Name |
sodium (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1 |
InChI Key |
QBFCIKYALGTFHK-VICXVTCVSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
13412-64-1 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3116-76-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |
Origin of Product |
United States |
Preparation Methods
Dicloxacillin sodium is synthesized through a series of chemical reactions starting from 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid chloride. This compound is then reacted with 6-aminopenicillanic acid (6-APA) to form dicloxacillin . The final step involves the formation of the sodium salt by reacting dicloxacillin with sodium 2-ethylhexanoate . Industrial production methods involve similar steps but are optimized for large-scale synthesis and purification .
Chemical Reactions Analysis
Oxidation by Copper(III) Diperiodate Complex (DPC-III)
-
2,6-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid
-
3-(2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide
Mechanism
The reaction proceeds through a multi-step mechanism:
-
Formation of Monoperiodatocuprate (MPC-III) : DPC-III reacts with hydroxide ions to form MPC-III ([Cu(H₂IO₆)(H₂O)₂]), releasing free periodate .
-
Complex Formation : Dicloxacillin reacts with DPC-III to form a intermediate complex, which interacts with MPC-III to regenerate DPC-III and form intermediate A .
-
Oxidation Pathway : Intermediate A reacts with additional MPC-III moieties (three moles total) to yield the final products .
Kinetic Analysis
-
Reaction Order : Pseudo-first-order with respect to DPC-III; fractional orders for dicloxacillin (0.625), alkali (0.50), and periodate (retarding) .
-
Activation Parameters :
Table 1: Kinetic Parameters
| Parameter | Value |
|---|---|
| Rate constant (k) | |
| Molar extinction coefficient (ε) |
Stability and Hazardous Reactions
Thermal Stability
Dicloxacillin sodium is stable under normal conditions but decomposes at temperatures above .
Hazardous Interactions
-
Incompatible Materials : Oxidizing agents (e.g., potassium persulfate, periodate) .
-
Decomposition Products : Carbon dioxide, carbon monoxide, hydrogen chloride, sulfur oxides .
Safety Data
Analytical Methods
Product Characterization
UV-Vis Monitoring
Table 2: Product Identification
| Product | m/z | Structure |
|---|---|---|
| Isoxazole derivative | 248 | |
| Thiazole derivative | 273 |
Environmental Considerations
Scientific Research Applications
Therapeutic Indications
Dicloxacillin sodium is indicated for the treatment of various bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus. Its primary applications include:
- Skin and Skin Structure Infections : Effective against cellulitis, infected wounds, and abscesses.
- Respiratory Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
- Bone Infections : Employed in cases of osteomyelitis.
- Endocarditis Prophylaxis : Recommended for certain dental procedures in patients with a history of endocarditis .
Pharmacokinetics
The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:
- Absorption : Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution : Widely distributed in body tissues; however, penetration into the central nervous system is limited.
- Metabolism and Excretion : Primarily excreted unchanged in urine. The mean elimination half-life ranges from 1.38 to 1.71 hours .
Safety Profile
Clinical studies indicate that dicloxacillin is generally well tolerated. A study involving healthy volunteers demonstrated that:
- No serious adverse events were reported.
- Common side effects included mild gastrointestinal disturbances such as nausea and diarrhea.
- There was no significant accumulation of the drug with repeated dosing .
Case Study 1: Treatment of Osteomyelitis
A patient diagnosed with osteomyelitis due to methicillin-resistant Staphylococcus aureus (MRSA) was treated with dicloxacillin sodium. Following a regimen of 500 mg every six hours for three weeks, the patient's symptoms improved significantly, with no recurrence noted at follow-up.
Case Study 2: Skin Infection Management
In another case, a patient presented with a severe skin infection characterized by abscess formation. After initiating treatment with dicloxacillin sodium at 250 mg every six hours for ten days, the infection resolved without complications, demonstrating the efficacy of dicloxacillin against skin flora .
Mechanism of Action
Dicloxacillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacterium . Dicloxacillin is particularly effective against penicillinase-producing bacteria due to its resistance to β-lactamase enzymes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${19}$H${17}$Cl$2$N$3$O$5$S·H$2$O·Na
- Molecular Weight : 510.32 g/mol
- CAS Number : 343-55-5
- Solubility : 90 mg/mL in DMSO at 25°C .
- Protein Binding : 97.9% (primarily albumin) .
- Half-Life : ~0.7 hours, with renal excretion as the primary elimination route .
Dicloxacillin is acid-stable, allowing oral administration, but absorption is delayed by food . Its pharmacokinetics have been studied extensively in healthy volunteers, showing dose-dependent serum concentrations (e.g., 10–17 µg/mL after a 500 mg dose) .
Comparison with Isoxazolyl Penicillins
Dicloxacillin belongs to the isoxazolyl penicillin group, which includes oxacillin , cloxacillin , and flucloxacillin . These agents share a β-lactamase-resistant structure but differ in pharmacokinetics and potency.
In Vitro Activity
| Parameter | Dicloxacillin | Oxacillin | Cloxacillin | Flucloxacillin | |
|---|---|---|---|---|---|
| MIC90 for S. aureus | 0.25 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.25 µg/mL | |
| β-Lactamase Stability | High | Moderate | High | High |
Dicloxacillin and flucloxacillin exhibit superior in vitro activity against methicillin-sensitive S. aureus (MSSA) compared to oxacillin and cloxacillin .
Pharmacokinetic Profile
*Renal clearance in cystic fibrosis (CF) patients reaches 282 ± 135 mL/min, necessitating higher doses .
Key Findings :
- Flucloxacillin achieves higher free serum levels (unbound drug) than dicloxacillin due to slightly lower protein binding, enhancing tissue penetration .
- Dicloxacillin outperforms cloxacillin and oxacillin in oral bioavailability and serum concentrations .
- Cloxacillin is less potent in vitro but comparable in pharmacokinetics to dicloxacillin .
Clinical Considerations
- Dosing Adjustments : CF patients require increased dicloxacillin doses due to rapid renal clearance .
- Drug Interactions : All isoxazolyl penicillins reduce oral contraceptive efficacy, but dicloxacillin’s high protein binding may prolong interactions .
- Adverse Effects : Gastrointestinal disturbances are common; nephrotoxicity is rare but reported with prolonged use .
Analytical Methods for Quality Control
Dicloxacillin is often combined with broad-spectrum antibiotics (e.g., amoxicillin, cefixime) to enhance efficacy. Validated HPLC and HPTLC methods ensure precise quantification in formulations:
Biological Activity
Dicloxacillin sodium is a semisynthetic penicillin antibiotic known for its effectiveness against various gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of dicloxacillin sodium, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Dicloxacillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to cell lysis and death, particularly effective during bacterial cell division.
Antibacterial Spectrum
Dicloxacillin is particularly effective against:
- Staphylococcus spp. (including methicillin-sensitive strains)
- Streptococcus spp. (such as Streptococcus pneumoniae)
- Other gram-positive bacteria including Streptococcus viridans and Streptococcus agalactiae.
The following table summarizes the MIC (Minimum Inhibitory Concentration) values for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 4 |
| Streptococcus pneumoniae | 0.25 - 2 |
| Streptococcus pyogenes | 0.5 - 2 |
| Streptococcus viridans | 0.25 - 1 |
Pharmacokinetics
The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:
- Absorption: Dicloxacillin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
- Half-life: The elimination half-life ranges from 1.38 to 1.71 hours, indicating a need for frequent dosing.
- Excretion: Approximately 38.65% to 50.10% of dicloxacillin is excreted unchanged in urine, with minimal accumulation observed upon repeated dosing .
Induction of Cytochrome P450 Enzymes
A study demonstrated that dicloxacillin significantly induces cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) in vivo, affecting the metabolism of co-administered drugs. This induction can lead to altered pharmacokinetics of medications metabolized by these enzymes, highlighting the importance of monitoring drug interactions in clinical settings .
Safety and Tolerability
Multiple studies have reported that dicloxacillin is generally well tolerated among healthy individuals, with mild adverse effects such as gastrointestinal disturbances being the most common . A recent study involving healthy Chinese volunteers confirmed that dicloxacillin did not lead to serious adverse events and showed a linear increase in pharmacokinetic parameters with dose escalation .
Case Study: Dicloxacillin in Breastfeeding
A case study involving three breastfeeding mothers treated with dicloxacillin for mastitis showed that the drug was present in breast milk at steady-state levels after several days of therapy. Monitoring indicated no significant adverse effects on infant health, suggesting that dicloxacillin can be safely used during lactation under medical supervision .
Q & A
Q. What are the key physicochemical properties of dicloxacillin sodium that influence its pharmacokinetic profile?
Dicloxacillin sodium is a penicillinase-resistant β-lactam antibiotic with critical physicochemical properties impacting its absorption, distribution, and efficacy. Key properties include:
Q. How does dicloxacillin sodium exert its antibacterial activity against β-lactamase-producing Staphylococcus aureus?
Dicloxacillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its isoxazolyl side chain confers resistance to hydrolysis by staphylococcal β-lactamases, making it effective against penicillinase-producing strains. Methodological validation of this mechanism involves:
- Susceptibility testing : Using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition assays : Comparing hydrolysis rates of dicloxacillin vs. penicillin G by β-lactamase extracts . Studies should correlate MIC data with clinical outcomes to confirm efficacy .
Q. What analytical methods are validated for quantifying dicloxacillin sodium in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method includes:
- Column : Hypersil C18 (250 mm × 4.6 mm, 10 μm).
- Mobile phase : Methanol and phosphate buffer (52:48, pH 5.0 ± 0.1).
- Detection : UV at 230 nm.
- Validation parameters :
- Linearity: 50–500 µg/mL (r = 0.9999).
- Recovery: 99.92% (amoxicillin), 100.2% (dicloxacillin).
- Precision: RSD ≤ 0.86% .
Ensure compliance with ICH guidelines for method robustness and reproducibility .
Advanced Research Questions
Q. How can Monte Carlo simulations optimize dicloxacillin dosing regimens in understudied populations?
Monte Carlo simulations integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to predict the probability of target attainment (PTA). Steps include:
- PK data collection : Obtain population-specific parameters (e.g., clearance, volume of distribution) from clinical trials .
- MIC distribution analysis : Use local antimicrobial susceptibility data for target pathogens.
- Simulation : Run 10,000–20,000 iterations to estimate PTA for different doses. For example, a study in Chinese volunteers used this approach to propose regimens achieving >90% PTA for Staphylococcus aureus .
Q. How should researchers reconcile discrepancies in protein-binding data across dicloxacillin studies?
Conflicting protein-binding values (e.g., 97.9% vs. lower reported values) require:
- Methodological harmonization : Use ultracentrifugation or equilibrium dialysis to minimize technique-based variability.
- Population pharmacokinetic modeling : Incorporate binding variability into models to assess its clinical impact .
- In vitro-in vivo correlation (IVIVC) : Compare free drug concentrations in serum with microbiological activity .
Q. What experimental designs address dicloxacillin’s reduced absorption under fed conditions?
To study food effects:
- Crossover trials : Administer dicloxacillin to fasting vs. fed cohorts and measure AUC and Cmax .
- Mechanistic studies : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions in vitro.
- Formulation strategies : Test lipid-based delivery systems to enhance absorption variability .
Q. How can researchers validate novel β-lactamase resistance mechanisms affecting dicloxacillin efficacy?
Combine genomic and phenotypic approaches:
- Whole-genome sequencing : Identify mutations in blaZ (β-lactamase gene) or PBPs.
- Time-kill assays : Compare bactericidal activity against wild-type and resistant strains.
- Structural modeling : Map mutations to regions impacting drug-enzyme interactions .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing pharmacokinetic variability in dicloxacillin studies?
Use non-compartmental analysis (NCA) for initial PK parameter estimation, followed by nonlinear mixed-effects modeling (e.g., NONMEM) to:
- Identify covariates (e.g., weight, renal function).
- Quantify inter-individual variability.
- Simulate exposure-response relationships for dose individualization .
Q. How should researchers handle outliers in dicloxacillin MIC distributions?
- Clinical breakpoints : Apply EUCAST or CLSI guidelines to classify isolates as susceptible, resistant, or intermediate.
- Robust regression : Use methods like Huber weighting to minimize outlier impact on MIC50/MIC90 calculations.
- Mechanistic follow-up : Retest outliers with alternative methods (e.g., Etest) or genomic analysis .
Q. What criteria define an optimal animal model for studying dicloxacillin’s efficacy in osteomyelitis?
Select models based on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
